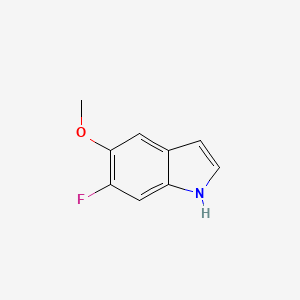

6-Fluoro-5-methoxy-1H-indole

Cat. No. B1318963

Key on ui cas rn:

63762-83-4

M. Wt: 165.16 g/mol

InChI Key: DANYGEQACAPBOK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07230011B2

Procedure details

A solution of sodium ethoxide (formed by dissolving NaH 11.45 g, 60% in oil, 286.2 mmol, 4 eq.) in ethanol was poured into an EtOH solution of (5-fluoro-4-methoxy-2-trimethylsilanylethynyl-phenyl)-carbamic acid ethyl ester (22.14 g, 71.55 mmol) in EtOH (250 mL). The reaction was allowed to stir at room temperature for 2 hours and heated to 75° C. overnight. The EtOH was removed in vacuo and the residue diluted with water. The aqueous suspension was extracted 2×300 mL with Et2O. The organics were combined and washed with brine. The organic layer was collected, dried over MgSO4, filtered, and the solvent removed in vacuo leaving a dark red oil. The oil was purified by silica gel flash column chromatography using 15% EtOAc in hexanes as the mobile phase. Removal of the solvent in vacuo from the fractions containing the product left a golden yellow oil which solidified on standing: 1H NMR (300 MHz, CDCl3): 3.93 (s, 3H), 6.48 (m, 1H), 7.15 (m, 3H), 8.11 (bs, 1H); MS(ES+): m/z 166 (M+H)+; MS(ES−): m/z 164 (M−H)−; Calculated for C9H8FNO: C, 65.45; H, 4.88; N, 8.48; found: C, 65.17; H, 4.97; N, 8.70.

Name

(5-fluoro-4-methoxy-2-trimethylsilanylethynyl-phenyl)-carbamic acid ethyl ester

Quantity

22.14 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[O-]CC.[Na+].C(OC(=O)[NH:9][C:10]1[CH:15]=[C:14]([F:16])[C:13]([O:17][CH3:18])=[CH:12][C:11]=1[C:19]#[C:20][Si](C)(C)C)C>C(O)C>[CH3:18][O:17][C:13]1[CH:12]=[C:11]2[C:10](=[CH:15][C:14]=1[F:16])[NH:9][CH:20]=[CH:19]2 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

11.45 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-]CC.[Na+]

|

|

Name

|

(5-fluoro-4-methoxy-2-trimethylsilanylethynyl-phenyl)-carbamic acid ethyl ester

|

|

Quantity

|

22.14 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(NC1=C(C=C(C(=C1)F)OC)C#C[Si](C)(C)C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at room temperature for 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 75° C. overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The EtOH was removed in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the residue diluted with water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous suspension was extracted 2×300 mL with Et2O

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with brine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was collected

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving a dark red oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The oil was purified by silica gel flash column chromatography

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of the solvent in vacuo from the fractions

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing the product

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left a golden yellow oil which

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |